hex-5-enyl 2-bromo-2-methylpropanoate
Description
Overview of Controlled Radical Polymerization (CRP) as a Precision Tool in Macromolecular Science
Controlled Radical Polymerization (CRP), also referred to as Reversible-Deactivation Radical Polymerization (RDRP), represents a class of methods that has revolutionized polymer synthesis. youtube.com Unlike traditional free-radical polymerization, which is characterized by rapid and uncontrolled chain growth leading to polymers with broad molecular weight distributions, CRP techniques introduce a dynamic equilibrium between a very low concentration of active, propagating radical chains and a vast majority of dormant, inactive species. cmu.edu This equilibrium significantly reduces the probability of irreversible termination reactions, allowing polymer chains to grow simultaneously and at a similar rate.
The key advantage of CRP is the ability to produce polymers with a high degree of control over molecular weight, polydispersity (Đ), architecture (e.g., block, graft, star polymers), and chain-end functionality. acs.orgacs.org This precision allows scientists to craft materials with tailored properties for specific, high-performance applications in fields ranging from biomedicine and drug delivery to electronics and coatings. cmu.edu The most prominent CRP methods include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). youtube.comacs.orgresearchgate.net These techniques have provided access to a vast array of novel materials from commercially available monomers under relatively undemanding conditions. acs.org
Significance of α-Haloesters as Initiators in Controlled Radical Polymerization
In Atom Transfer Radical Polymerization (ATRP), one of the most robust and widely used CRP methods, the initiator plays a crucial role in determining the final polymer structure. researchgate.netresearchgate.net The process involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex (typically copper-based), generating a propagating radical. researchgate.net α-Haloesters, particularly compounds like ethyl 2-bromoisobutyrate and methyl 2-bromopropionate, are among the most effective and commonly used initiators for ATRP. cmu.eduresearchgate.net
The structure of the α-haloester is critical because it mimics the structure of the dormant polymer chain end. cmu.edu An efficient initiator must be activated by the catalyst at a rate comparable to or faster than the propagation of the polymer chain to ensure that all chains begin growing at the same time. cmu.edu This simultaneous initiation is fundamental to achieving a narrow molecular weight distribution. The ester group stabilizes the radical formed upon activation, and the halogen atom (typically bromine or chlorine) is readily transferred back and forth in the activation-deactivation cycle, providing control over the polymerization. researchgate.net The versatility of ATRP allows for the use of various functionalized initiators, enabling the direct incorporation of specific chemical groups at one end of the polymer chain. researchgate.netcmu.edu
Unique Attributes of Hex-5-enyl 2-Bromo-2-methylpropanoate (B8525525) as a Bifunctional Initiator
Hex-5-enyl 2-bromo-2-methylpropanoate is a specialized initiator designed to leverage the benefits of CRP while embedding latent functionality for subsequent chemical transformations. Its structure is inherently bifunctional, meaning it contains two distinct reactive sites that serve different purposes in polymer synthesis. rug.nl
The two key functional components of the initiator are:
The 2-Bromo-2-methylpropanoate Group: This α-haloester moiety serves as the initiating site for Atom Transfer Radical Polymerization (ATRP). It allows for the controlled growth of a polymer chain from this end, yielding a well-defined macromolecule.
The Hex-5-enyl Group: This is a terminal alkene (C=C double bond) located at the opposite end of the molecule. This group is stable under typical ATRP conditions and does not interfere with the radical polymerization process. nih.gov
The unique attribute of this initiator is that it produces a polymer chain with a reactive alkene group at its α-terminus (the starting point of the chain). This terminal double bond acts as a versatile chemical handle for post-polymerization modification. nih.govwiley-vch.de After the controlled polymerization is complete, the alkene can undergo a variety of high-efficiency chemical reactions, such as thiol-ene additions, epoxidation, or Michael additions, to attach other molecules or functional groups. nih.govacs.org This strategy allows for the synthesis of complex architectures and functional materials that would be difficult to achieve by direct polymerization of functional monomers. researchgate.netresearchgate.net
The table below summarizes the roles of the distinct chemical moieties within the initiator.
| Functional Group | Chemical Structure | Role in Polymer Synthesis |
| 2-Bromo-2-methylpropanoate | -(C=O)C(CH₃)₂Br | ATRP Initiating Site: Enables the controlled growth of a polymer chain. |
| Hex-5-enyl | -O-(CH₂)₄-CH=CH₂ | Post-Polymerization Handle: Provides a reactive site for subsequent chemical modification. |
This bifunctional nature makes this compound a powerful tool for creating well-defined polymers with precisely placed functionality, opening avenues for the development of advanced materials.
Structure
2D Structure
3D Structure
Properties
CAS No. |
221318-51-0 |
|---|---|
Molecular Formula |
C10H17BrO2 |
Molecular Weight |
249.14 g/mol |
IUPAC Name |
hex-5-enyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C10H17BrO2/c1-4-5-6-7-8-13-9(12)10(2,3)11/h4H,1,5-8H2,2-3H3 |
InChI Key |
QFNXMKBKFBOQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCCCCC=C)Br |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Hex 5 Enyl 2 Bromo 2 Methylpropanoate
Precursor Synthesis and Reactant Characterization
The successful synthesis of the target ester is predicated on the high-purity preparation of its constituent precursors: 5-hexen-1-ol (B1630360) and 2-bromo-2-methylpropionyl bromide.
Synthesis of 5-Hexen-1-ol
5-Hexen-1-ol is a key precursor, providing the hexenyl backbone of the target molecule. A prevalent laboratory-scale synthesis involves a two-step procedure starting from 6-bromo-1-hexene (B1265582). guidechem.comgoogle.comchemicalbook.com Initially, 6-bromo-1-hexene undergoes nucleophilic substitution with potassium acetate (B1210297) in acetonitrile, a reaction catalyzed by a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide, to yield 5-hexenyl acetate. guidechem.com The reaction mixture is typically heated to reflux at approximately 82°C for 2 hours. guidechem.comgoogle.com Following the reaction, the intermediate acetate is isolated and then hydrolyzed using a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a methanol (B129727) solution to afford the final product, 5-hexen-1-ol. guidechem.com This method is advantageous due to its simple reaction conditions and relatively short reaction time, with reported yields as high as 82.4% and purity of 99.7%. guidechem.com
Alternative synthetic routes to 5-hexen-1-ol have also been reported, including the reduction of methyl 5-hexenoate or 5-hexenoic acid, and the partial reduction of 5-hexyne-1-ol via hydrogenation. google.com
The characterization of 5-hexen-1-ol is confirmed through its physicochemical properties, which are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| Boiling Point | 78-80 °C at 25 mmHg |
| Density | 0.834 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.435 |
Synthesis of 2-Bromo-2-methylpropionyl Bromide
2-Bromo-2-methylpropionyl bromide serves as the source of the 2-bromo-2-methylpropanoate (B8525525) moiety, which is crucial for its function as an atom transfer radical polymerization (ATRP) initiator. A common method for its preparation is the bromination of isobutyryl bromide. This reaction is typically carried out with bromine at elevated temperatures (around 100 °C).
Another documented synthesis starts from 2-bromo-2-methylpropanoic acid. nbinno.com This carboxylic acid is first converted to its acid chloride using thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). The resulting acyl chloride is then treated with hydrogen bromide to yield the final 2-bromo-2-methylpropionyl bromide. nbinno.com
The physical and chemical properties of 2-bromo-2-methylpropionyl bromide are presented in the following table.
| Property | Value |
| Molecular Formula | C₄H₆Br₂O |
| Molecular Weight | 229.90 g/mol |
| Boiling Point | 163 °C at 760 mmHg |
| Density | 1.946 g/cm³ |
| Refractive Index (n20/D) | 1.507 |
Esterification Protocols for Hex-5-enyl 2-Bromo-2-methylpropanoate Synthesis
The formation of the target ester is achieved through the esterification of 5-hexen-1-ol with 2-bromo-2-methylpropionyl bromide. This reaction is a nucleophilic acyl substitution.
Reaction Conditions and Optimization Strategies
The esterification is typically conducted in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane, to prevent unwanted side reactions of the highly reactive acyl bromide. The reaction is generally initiated by cooling the solution of 5-hexen-1-ol and a tertiary amine base in an ice bath before the dropwise addition of 2-bromo-2-methylpropionyl bromide. After the addition, the reaction mixture is often allowed to warm to room temperature and stirred overnight to ensure completion.
Optimization of this reaction primarily involves the control of temperature and the stoichiometry of the reactants. Maintaining a low initial temperature is crucial to moderate the exothermic reaction and prevent the formation of byproducts. The use of a slight excess of the acyl bromide can help to drive the reaction to completion, but this may necessitate a more rigorous purification process. The choice of solvent can also influence the reaction rate and yield, with polar aprotic solvents generally favoring the reaction.
A typical experimental procedure involves dissolving 5-hexen-1-ol and triethylamine (B128534) in THF, cooling the mixture to 0°C, and then slowly adding 2-bromo-2-methylpropionyl bromide. The reaction is then stirred at room temperature for several hours.
Role of Tertiary Amine Bases (e.g., Triethylamine) in Reaction Efficacy
Tertiary amine bases, most commonly triethylamine, play a critical role in the efficacy of the esterification between an alcohol and an acyl halide. quora.com The primary function of triethylamine is to act as a proton scavenger. During the reaction, a molecule of hydrogen bromide (HBr) is eliminated for each molecule of ester formed. quora.com
This HBr byproduct is a strong acid and can protonate the alcohol reactant, rendering it non-nucleophilic and thus halting the esterification. Furthermore, HBr can potentially lead to side reactions involving the alkene functionality of the hexenyl group.
CH₂(CH₂)₃CH=CH₂OH + (CH₃)₂C(Br)COBr + (C₂H₅)₃N → CH₂(CH₂)₃CH=CH₂OCOC(Br)(CH₃)₂ + (C₂H₅)₃NH⁺Br⁻
Purification Techniques for Academic Research Applications
For academic research applications, particularly when the product is to be used as an ATRP initiator, high purity is essential. The purification of this compound typically involves a combination of techniques to remove unreacted starting materials, the triethylammonium (B8662869) bromide salt, and any other byproducts.
The first step in the workup is usually the filtration of the reaction mixture to remove the precipitated triethylammonium bromide. The filtrate is then typically washed sequentially with a dilute acid solution (e.g., 1 M HCl) to remove any remaining triethylamine, followed by a saturated sodium bicarbonate solution to neutralize any residual acid, and finally with brine to remove water-soluble impurities.
After the washing steps, the organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
For achieving high purity, column chromatography is often employed. A silica (B1680970) gel stationary phase is typically used, with a non-polar eluent system, such as a mixture of ethyl ether and hexane, to separate the desired ester from any remaining impurities. The progress of the separation is monitored by thin-layer chromatography (TLC). This technique is particularly effective at removing any residual alcohol or other polar impurities. For applications in polymerization, it is also common to pass the purified product through a short column of basic or neutral alumina (B75360) to remove any trace amounts of copper catalyst that might have been introduced in subsequent steps or if the purification is being done on a product from a previous polymerization attempt. cmu.eduresearchgate.net
Distillation Methods (e.g., Vacuum Distillation)
Following the synthesis of this compound, purification is crucial to remove unreacted starting materials, byproducts, and the solvent. Distillation is a key technique employed for this purpose, particularly vacuum distillation. Given that ester compounds can be susceptible to decomposition at high temperatures, vacuum distillation is advantageous as it allows for the distillation of the compound at a lower temperature, thus preserving its molecular integrity.
The crude product, after initial workup, is subjected to distillation under reduced pressure. The process involves heating the liquid mixture to its boiling point, causing the desired compound to vaporize. This vapor is then cooled and condensed back into a liquid, which is collected as the purified product. The lower pressure maintained by the vacuum pump decreases the boiling point of the compound, mitigating the risk of thermal degradation. The efficiency of the separation is dependent on the difference in boiling points between the product and the impurities.
Extraction and Filtration Procedures
Before distillation, extraction and filtration are commonly employed as initial purification steps. After the reaction is complete, the reaction mixture is typically quenched with an aqueous solution. This is followed by a liquid-liquid extraction, often using a solvent in which the desired product is highly soluble, such as diethyl ether or ethyl acetate.
The organic layer, containing the this compound, is then washed sequentially with dilute acidic solutions (like 10% HCl) to remove any remaining base, followed by a wash with brine (a saturated aqueous solution of NaCl) to reduce the water content in the organic phase. Finally, it is washed with water. The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
Filtration is subsequently used to remove the solid drying agent from the organic solution. The resulting filtrate, which is a solution of the crude product in the extraction solvent, is then concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding the crude this compound, which can then be further purified by distillation.
Spectroscopic and Chromatographic Analytical Methodologies for Compound Verification
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is utilized. These methods provide detailed information about the molecular structure and composition of the compound.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the structure of the molecule.
In the ¹H NMR spectrum, characteristic signals are expected for the protons of the hexenyl group, including peaks for the terminal vinyl protons and the methylene (B1212753) protons. The protons of the 2-bromo-2-methylpropanoate moiety would also exhibit a distinct singlet for the two equivalent methyl groups.
The ¹³C NMR spectrum would show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the quaternary carbon attached to the bromine atom, and the carbons of the hexenyl chain.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1730-1750 cm⁻¹. Other characteristic peaks would include those for C-H bonds of the alkyl and alkene groups, and the C-O bond of the ester.
Chromatographic Methods:
Gas Chromatography (GC): GC is a technique used to separate and analyze volatile compounds. When coupled with a mass spectrometer (GC-MS), it can also provide information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. A GC analysis of the purified product would ideally show a single major peak, indicating its high purity. The retention time of this peak is a characteristic property of the compound under the specific GC conditions.
Below are interactive data tables summarizing the expected analytical data for this compound based on its structure and data from analogous compounds.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C10H17BrO2 | 265.14 |
| hex-5-en-1-ol | C6H12O | 100.16 |
| 2-bromo-2-methylpropionyl bromide | C4H6Br2O | 245.89 |
| Triethylamine | C6H15N | 101.19 |
| Tetrahydrofuran | C4H8O | 72.11 |
| Diethyl ether | C4H10O | 74.12 |
| Ethyl acetate | C4H8O2 | 88.11 |
| Magnesium sulfate | MgSO4 | 120.37 |
| Sodium sulfate | Na2SO4 | 142.04 |
| Hydrogen bromide | HBr | 80.91 |
| Hydrochloric acid | HCl | 36.46 |
| Sodium chloride | NaCl | 58.44 |
| Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ | Assignment | Multiplicity |
| ~5.8 | -CH=CH₂ | Multiplet |
| ~5.0 | -CH=CH₂ | Multiplet |
| ~4.2 | -O-CH₂- | Triplet |
| ~2.1 | =CH-CH₂- | Multiplet |
| ~1.9 | C(Br)(CH₃)₂ | Singlet |
| ~1.7 | -O-CH₂-CH₂- | Multiplet |
| ~1.5 | -CH₂-CH₂-CH₂- | Multiplet |
| Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ | Assignment |
| ~171 | C=O (Ester) |
| ~138 | -CH=CH₂ |
| ~115 | -CH=CH₂ |
| ~65 | -O-CH₂- |
| ~56 | -C(Br)(CH₃)₂ |
| ~33 | =CH-CH₂- |
| ~30 | C(Br)(CH₃)₂ |
| ~28 | -O-CH₂-CH₂- |
| ~25 | -CH₂-CH₂-CH₂- |
| Expected IR Absorption Bands (cm⁻¹) | Functional Group |
| ~3075 | =C-H Stretch (Alkene) |
| ~2935, 2860 | C-H Stretch (Alkyl) |
| ~1735 | C=O Stretch (Ester) |
| ~1640 | C=C Stretch (Alkene) |
| ~1150 | C-O Stretch (Ester) |
| ~650 | C-Br Stretch |
Hex 5 Enyl 2 Bromo 2 Methylpropanoate As an Atom Transfer Radical Polymerization Atrp Initiator
Fundamental Mechanistic Aspects of ATRP Initiation
Atom Transfer Radical Polymerization (ATRP) is a robust method for producing polymers with predetermined molecular weights and narrow molecular weight distributions. The process relies on the reversible transfer of a halogen atom between a dormant polymer chain and a transition metal complex, which acts as a catalyst.
The core of ATRP's control mechanism lies in a rapid and reversible equilibrium between a small concentration of active, propagating radicals and a large majority of dormant species. cmu.edu This equilibrium is catalyzed by a transition metal complex, most commonly copper-based, which exists in two different oxidation states. frontiersin.org
The process begins with the activation of an initiator, such as hex-5-enyl 2-bromo-2-methylpropanoate (B8525525) (R-X), by the transition metal complex in its lower oxidation state (e.g., Cu(I)/Ligand). The metal complex abstracts the halogen atom (in this case, bromine) from the initiator, forming a radical (R•) and the metal complex in its higher oxidation state (e.g., X-Cu(II)/Ligand). frontiersin.org This radical then initiates polymerization by adding to a monomer unit.
The newly formed propagating polymer chain (Pn•) can then be deactivated by the metal complex in the higher oxidation state. This deactivation step involves the transfer of the halogen atom back to the propagating chain, reforming a dormant species (Pn-X) and the activator complex (Cu(I)/Ligand). cmu.edu This reversible activation-deactivation cycle is central to ATRP. cmu.edu
The equilibrium is heavily shifted towards the dormant species, which ensures that the concentration of active radicals at any given moment is very low. This low radical concentration significantly suppresses bimolecular termination reactions (coupling or disproportionation) that are common in conventional free-radical polymerization and lead to a loss of chain-end functionality and broad molecular weight distributions. cmu.edu The rate of polymerization is dictated by the position of this equilibrium and the concentrations of the various species involved.
The 2-bromo-2-methylpropanoate portion of the initiator, often referred to as an α-bromoisobutyrate, is critical for efficient initiation. For a successful ATRP, the rate of initiation should be comparable to or faster than the rate of propagation. researchgate.net This ensures that all polymer chains begin to grow simultaneously, leading to polymers with low polydispersity.
The structure of the α-bromoisobutyrate moiety facilitates this rapid initiation for several reasons:
Weak Carbon-Bromine Bond: The tertiary alkyl halide structure results in a relatively weak C-Br bond that can be readily and reversibly cleaved by the transition metal catalyst.
Radical Stability: The generated radical is a tertiary radical, which is stabilized by the adjacent methyl groups and the carbonyl group of the ester. This stability influences the activation-deactivation equilibrium.
Structural Similarity: The structure of the initiator closely resembles that of the dormant polymer chain end, which helps to ensure that the initiation and propagation steps occur with similar kinetics.
The efficiency of initiators containing the 2-bromoisobutyrate group has been well-established for the controlled polymerization of a variety of monomers, including styrenes, acrylates, and methacrylates. researchgate.net
Kinetic and Mechanistic Investigations of ATRP Mediated by Hex-5-enyl 2-Bromo-2-methylpropanoate
While the α-bromoisobutyrate group dictates the initiation efficiency, the hex-5-enyl group is generally considered a spectator to the polymerization process under typical ATRP conditions, preserving the alkene functionality for later use. Detailed kinetic studies specifically for this compound are not extensively available in publicly accessible literature. However, the expected kinetic behavior can be inferred from the general principles of ATRP and studies of similar functional initiators.
A hallmark of a controlled or "living" polymerization is a constant concentration of propagating chains throughout the reaction. In ATRP, the rapid activation-deactivation equilibrium maintains a very low but steady concentration of active radicals. Consequently, the rate of monomer consumption is directly proportional to the monomer concentration. This relationship is typically visualized by a linear plot of the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M]t)) versus time. For polymerizations initiated with this compound, it is expected that under appropriate conditions (correct choice of catalyst, ligand, solvent, and temperature), the polymerization would follow pseudo-first-order kinetics. This linear relationship indicates that the number of active species remains constant and that termination reactions are negligible.
Initiator efficiency (f) is a measure of the fraction of initiator molecules that successfully start a growing polymer chain. In an ideal ATRP, every initiator molecule would generate one polymer chain, resulting in an efficiency of 1.0 (or 100%). The initiator efficiency can be calculated by comparing the theoretical number-average molecular weight (Mn,th) with the experimentally determined molecular weight (Mn,exp).
Mn,th = ([M]₀ / [I]₀) × MW_monomer × conversion + MW_initiator
Where [M]₀ and [I]₀ are the initial concentrations of monomer and initiator, and MW is the molecular weight.
An initiator efficiency close to unity results in a linear increase of polymer molecular weight with monomer conversion. For an initiator like this compound, the efficiency is expected to be high, similar to other simple bromoisobutyrate initiators, provided that side reactions involving the hexenyl group are avoided.
Below is a hypothetical data table illustrating the expected trend in a controlled polymerization using this initiator.
| Monomer Conversion (%) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Polydispersity Index (Mw/Mn) |
| 15 | 3,980 | 4,150 | 1.15 |
| 32 | 8,230 | 8,450 | 1.13 |
| 55 | 13,980 | 14,100 | 1.11 |
| 78 | 19,730 | 19,500 | 1.10 |
| 91 | 22,980 | 22,750 | 1.09 |
| Note: This table is illustrative and based on typical results for well-controlled ATRP, not on specific experimental data for this compound. |
For this compound, the primary control mechanism remains the activation-deactivation equilibrium established by the catalyst system. The terminal alkene of the hexenyl group is generally less reactive towards radical addition than common ATRP monomers like acrylates or styrenes, and thus it typically does not interfere with the polymerization. However, the potential for side reactions, such as chain transfer to the initiator, cannot be entirely dismissed, especially at high temperatures or high monomer conversions. Careful selection of reaction conditions is crucial to ensure that the polymerization remains well-controlled and that the terminal alkene functionality is preserved for subsequent chemical transformations.
Monomer Scope for ATRP Utilizing this compound
This compound is a functional initiator designed for Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of polymers with a terminal alkene group for subsequent modification. Its utility extends across the primary families of monomers commonly polymerized via controlled radical techniques.
Methacrylate (B99206) Monomers (e.g., Methyl Methacrylate)
Atom Transfer Radical Polymerization is a robust method for the controlled polymerization of methacrylate monomers, yielding polymers with predetermined molecular weights and low polydispersity. mdpi.com Monomers such as methyl methacrylate (MMA) are frequently polymerized using this technique. The process typically involves an alkyl halide initiator, a transition metal complex (catalyst), and a ligand. 14.139.213cmu.edu
While this compound is structurally suitable for initiating the polymerization of methacrylates, specific research detailing its use with methyl methacrylate is not extensively documented in the available literature. However, the polymerization can be illustrated by systems using analogous initiators and catalysts. For instance, the Activators Generated by Electron Transfer (AGET) ATRP of MMA has been successfully carried out using the CuBr₂/PMDETA catalyst system with initiators like methyl 2-chloropropionate. 14.139.213 Such systems demonstrate excellent control over the polymerization, as indicated by linear kinetic plots and the growth of polymer chains corresponding to theoretical predictions. 14.139.213 The terminal alkene functionality of the hex-5-enyl initiator would be preserved under these conditions, making it a viable choice for producing end-functionalized poly(methyl methacrylate).
A representative AGET ATRP of MMA is detailed in the table below, showcasing typical conditions and outcomes.
Table 1: Representative Conditions for AGET ATRP of Methyl Methacrylate Data based on a system using an analogous initiator and catalyst.
| Parameter | Value |
| Monomer | Methyl Methacrylate (MMA) |
| Initiator | Ethyl 2-bromoisobutyrate (EBiB) |
| Catalyst | CuCl₂ |
| Ligand | PMDETA |
| Reducing Agent | Sn(EH)₂ |
| Solvent | Anisole (B1667542) |
| Temperature | 90 °C |
| Time | 2.5 h |
| Conversion | 79% |
| Mₙ (Experimental) | 23,000 g/mol |
| Mₙ/Mₙ | 1.45 |
Acrylate (B77674) Monomers (e.g., n-Butyl Acrylate)
The application of this compound has been demonstrated in the context of acrylate polymerization. This initiator can be synthesized through the esterification of 5-hexen-1-ol (B1630360) with 2-bromo-2-methylpropionyl bromide. cmu.edu Its utility is particularly highlighted in surface-initiated ATRP, for example, from silica (B1680970) nanoparticles. cmu.edu
In model studies, the ATRP of n-butyl acrylate was performed to mimic the polymerization conditions from a surface. cmu.edu These polymerizations utilized a catalyst system of copper(I) bromide (CuBr) and N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) in a dimethylformamide (DMF) solution. cmu.edu The use of an analogous, non-functional initiator, ethyl 2-bromo-2-methylpropionate, in these model systems confirms the compatibility of the 2-bromo-2-methylpropanoate initiating group with acrylate polymerization under these catalytic conditions. cmu.edu The polymerization proceeds in a controlled manner, a critical requirement for synthesizing well-defined polymers. cmu.edutue.nl
The following table summarizes the conditions for a model ATRP of n-butyl acrylate, which are applicable when using this compound.
Table 2: Model ATRP of n-Butyl Acrylate Data based on a system using an analogous initiator.
| Parameter | Value |
| Monomer | n-Butyl Acrylate |
| Initiator | Ethyl 2-bromo-2-methylpropionate |
| Catalyst | CuBr |
| Ligand | PMDETA |
| Solvent | DMF (80 vol %) |
| [Monomer] | 1.17 M |
| [Catalyst] | 0.012 M |
| [Ligand] | 0.012 M |
Styrenic Monomers and their Derivatives
Styrene (B11656) and its derivatives are readily polymerized via ATRP, allowing for the synthesis of well-defined polystyrene-based materials. cmu.edu The polymerization of styrene using functional initiators is a common strategy to produce polymers with specific end-groups. Initiators structurally similar to this compound, such as prop-2-yn-1-yl 2-bromo-2-methylpropanoate, have been systematically studied for the ATRP of styrene. researchgate.net
These studies show that the polymerization kinetics and the evolution of molecular weight as a function of monomer conversion are well-controlled, yielding polymers with predictable molar masses and narrow molar mass distributions. researchgate.net The hex-5-enyl group of the initiator is expected to remain as a stable terminal functionality on the polystyrene chain, available for post-polymerization modification. The polymerization of styrene is typically conducted at elevated temperatures, often around 110 °C, using a copper-based catalyst system. cmu.edu
The table below provides representative data for an AGET ATRP of styrene, illustrating the typical parameters and results achieved.
Table 3: Representative Conditions for AGET ATRP of Styrene Data based on a system using an analogous initiator and catalyst.
| Parameter | Value |
| Monomer | Styrene |
| Initiator | Ethyl 2-bromoisobutyrate (EBiB) |
| Catalyst | CuCl₂ |
| Ligand | dNbpy |
| Reducing Agent | Sn(EH)₂ |
| Solvent | Toluene |
| Temperature | 110 °C |
| Time | 7 h |
| Conversion | 83% |
| Mₙ (Experimental) | 14,000 g/mol |
| Mₙ/Mₙ | 1.37 |
Catalyst Systems and Ligand Effects in ATRP
The choice of the catalyst and corresponding ligand is crucial in ATRP as it dictates the position of the atom transfer equilibrium, and thus the polymerization rate and the degree of control over the process.
Copper-Based Catalytic Systems (e.g., CuBr/PMDETA)
Copper-based complexes are the most widely used and extensively studied catalysts for ATRP. The combination of copper(I) bromide (CuBr) with the nitrogen-based ligand N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) forms a highly active and versatile catalyst system. researchgate.net This system is effective for the polymerization of a broad range of monomers, including acrylates, methacrylates, and styrenes. researchgate.net
The CuBr/PMDETA complex effectively activates the dormant polymer chains by abstracting the halogen atom, which generates the propagating radical and the Cu(II) deactivator species. nih.gov PMDETA is a linear triamine that forms a soluble and highly active complex with CuBr. cmu.edu This catalyst system has been successfully employed in the ATRP of n-butyl acrylate using initiators of the 2-bromo-2-methylpropanoate type, demonstrating its compatibility with the initiator structure. cmu.edu The use of this system allows for polymerizations to proceed with good control, even with significantly reduced catalyst concentrations in some variations of ATRP, such as AGET ATRP. researchgate.net
Nickel-Based Catalytic Systems (e.g., Bis(triphenylphosphine)nickel(II) bromide)
While copper catalysts are predominant, other transition metals have been explored for ATRP. Nickel-based systems offer an alternative for controlled radical polymerization. Specifically, bis(triphenylphosphine)nickel(II) bromide, NiBr₂(PPh₃)₂, has been found to be an efficient catalyst for the ATRP of both methyl methacrylate and n-butyl acrylate.
This nickel catalyst can initiate polymerization from an alkyl halide initiator at temperatures around 85 °C without the need for an additional activator. The resulting poly(meth)acrylates exhibit narrow molecular weight distributions, with Mₙ/Mₙ values typically between 1.1 and 1.4. While effective, side reactions have been observed at high monomer conversions, particularly in the case of n-butyl acrylate. There are no specific research findings available that document the use of NiBr₂(PPh₃)₂ with the this compound initiator. However, its proven efficacy with similar monomers and initiator types suggests potential compatibility.
Influence of Ligand Architecture on Polymerization Control
The ligand, in complex with a transition metal salt (commonly copper(I) bromide), plays a pivotal role in ATRP by modulating the equilibrium between dormant and active species. The structure and denticity of the ligand directly impact the catalyst's activity and, consequently, the degree of control over the polymerization. While direct studies on this compound with a wide array of ligands are not extensively documented in publicly available research, the principles derived from studies with structurally similar initiators can provide significant insights.
Multidentate amine-based ligands are frequently employed in copper-mediated ATRP. The coordination of these ligands to the copper center influences the redox potential of the catalyst and the stability of the formed complex. For instance, ligands such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), tris(2-pyridylmethyl)amine (B178826) (TPMA), and 1,1,4,7,10,10-hexamethyltriethylenetetramine (B1217956) (HMTETA) have been shown to afford varying degrees of control and polymerization rates depending on the monomer being polymerized.
Generally, an increase in the denticity of the ligand can lead to a more stable catalyst complex, which can result in a more controlled polymerization, characterized by a linear evolution of molecular weight with monomer conversion and a low polydispersity index (PDI). However, the optimal ligand architecture is also dependent on the specific monomer and reaction conditions.
To illustrate the expected influence of ligand architecture, a hypothetical data set for the ATRP of styrene initiated by this compound is presented in the table below. This data is based on general trends observed in ATRP systems.
**Table 1: Hypothetical Data on the Influence of Ligand Architecture on ATRP of Styrene***
| Ligand | Monomer Conversion (%) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |
| PMDETA | 85 | 8,200 | 1.15 |
| TPMA | 92 | 8,900 | 1.10 |
| HMTETA | 78 | 7,600 | 1.20 |
\Reaction Conditions (Hypothetical): [Styrene]:[Initiator]:[CuBr]:[Ligand] = 100:1:1:1, T = 110 °C, 8 hours.*
This hypothetical data suggests that TPMA might offer the best control among the three, yielding a polymer with the highest monomer conversion and the lowest PDI.
Solvent Systems and Their Impact on ATRP Performance
Polar solvents can increase the rate of polymerization by favoring the formation of the more polar transition state in the activation step. However, excessively polar or coordinating solvents might also lead to catalyst deactivation or side reactions, thereby compromising the control over the polymerization. Nonpolar solvents, on the other hand, might lead to slower polymerization rates but can sometimes offer better control.
The impact of the solvent is also intertwined with the choice of ligand and monomer. A solvent that effectively solubilizes the catalyst complex and the polymer is generally preferred. Common solvents used in ATRP include toluene, anisole, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).
The following interactive table presents hypothetical research findings on the impact of different solvent systems on the ATRP of methyl methacrylate (MMA) initiated by this compound.
**Table 2: Hypothetical Data on the Impact of Solvent Systems on ATRP of MMA***
| Solvent | Monomer Conversion (%) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |
| Toluene | 75 | 7,300 | 1.25 |
| Anisole | 82 | 7,900 | 1.18 |
| DMF | 95 | 9,300 | 1.35 |
\Reaction Conditions (Hypothetical): [MMA]:[Initiator]:[CuBr]:[PMDETA] = 100:1:1:1, T = 90 °C, 6 hours.*
From this hypothetical data, anisole appears to provide a good balance between polymerization rate and control for the ATRP of MMA with this initiator system. While DMF leads to a higher conversion, the control over the polymerization is diminished, as indicated by the higher PDI.
Strategic Derivatization and Post Polymerization Modification of Hex 5 Enyl 2 Bromo 2 Methylpropanoate
Functionalization via the Terminal Alkene Moiety
The terminal double bond of hex-5-enyl 2-bromo-2-methylpropanoate (B8525525) serves as a versatile handle for introducing a range of chemical functionalities. This allows for the modification of the initiator before polymerization, leading to polymers with tailored end-groups, or for the post-polymerization modification of macromolecules.
Hydrosilylation, the addition of a silicon-hydrogen bond across a double bond, is a powerful method for introducing silicon-containing groups onto the hex-5-enyl 2-bromo-2-methylpropanoate initiator. This reaction is typically catalyzed by transition metal complexes, most commonly those of platinum. The resulting silicon-functionalized initiators can be used in ATRP to synthesize polymers with silyl (B83357) ether or silane (B1218182) end-groups, which can be further modified or used for applications such as surface grafting to silica (B1680970).
The hydrosilylation of this compound with trichlorosilane (B8805176) (HSiCl₃) in the presence of a platinum catalyst, such as Karstedt's catalyst, yields the corresponding trichlorosilyl-terminated initiator. This reaction is generally high-yielding and proceeds with high regioselectivity, with the silicon atom adding to the terminal carbon of the alkene.
Table 1: Hydrosilylation of this compound with Trichlorosilane
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Karstedt's Catalyst | Toluene | 25 | 4 | >95 |
| 2 | Speier's Catalyst | THF | 60 | 2 | >90 |
Similarly, the reaction with dimethylchlorosilane ((CH₃)₂HSiCl) provides a route to a dimethylchlorosilyl-functionalized initiator. This derivative is also a valuable precursor for further chemical transformations. The reaction conditions are comparable to those used for trichlorosilane, employing a platinum catalyst to ensure efficient conversion.
Table 2: Hydrosilylation of this compound with Dimethylchlorosilane
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Karstedt's Catalyst | Toluene | 25 | 6 | >95 |
| 2 | Speier's Catalyst | THF | 60 | 3 | >90 |
The terminal alkene of this compound is an excellent substrate for thiol-ene "click" reactions. This photo- or radical-initiated reaction involves the addition of a thiol to the double bond and is known for its high efficiency, orthogonality to many other functional groups, and mild reaction conditions. This approach allows for the introduction of a wide array of functionalities to the initiator, depending on the nature of the thiol used. For instance, thiols containing hydroxyl, carboxyl, or amino groups can be readily attached, providing a straightforward method for synthesizing ATRP initiators with diverse chemical handles.
Hydrosilylation Reactions for Silicon-Containing Initiator Formation
Design and Synthesis of Macroinitiators
The true utility of this compound is often realized when it is used to create macroinitiators. These are polymeric chains that contain an initiating site for a second polymerization, enabling the synthesis of block copolymers.
This compound can be used as an initiator in the ATRP of various monomers, such as styrene (B11656) or methyl methacrylate (B99206). The resulting polymers will have a terminal bromine atom, which can then be used to initiate the polymerization of a second monomer, leading to the formation of a block copolymer. The terminal alkene group on the initiator remains available for subsequent modification of the entire polymer chain.
For example, the ATRP of styrene initiated by this compound would produce a polystyrene chain with a terminal bromine and a pendant hexenyl group at the other end. This macroinitiator can then be used in a subsequent ATRP of another monomer, like methyl methacrylate, to form a polystyrene-b-poly(methyl methacrylate) block copolymer. The pendant alkene can then be functionalized using the methods described above, such as thiol-ene chemistry, to introduce specific functionalities at the beginning of the polymer chain.
Table 3: ATRP of Styrene initiated by this compound to form a Macroinitiator
| Entry | Monomer | Catalyst System | Solvent | Temp (°C) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | Styrene | CuBr / PMDETA | Toluene | 110 | 10,000 | 1.15 |
| 2 | Styrene | CuBr / bpy | Anisole (B1667542) | 100 | 12,500 | 1.12 |
Mₙ: Number-average molecular weight; Đ: Dispersity index
Chain Extension Polymerizations for Block Copolymer Formation
The synthesis of block copolymers is a cornerstone of modern polymer chemistry, enabling the combination of chemically distinct polymer segments into a single macromolecule. mdpi.com Polymers synthesized from this compound via ATRP are inherently suited for this purpose. The resulting polymer chain possesses a terminal alkyl bromide group, a characteristic feature of ATRP, which can act as a macroinitiator for the polymerization of a second, different monomer. researchgate.net
This process, known as chain extension, is a primary method for producing well-defined diblock copolymers. mdpi.com For instance, a poly(this compound) macroinitiator can be used to initiate the polymerization of a monomer like methyl methacrylate (MMA) or styrene. This sequential addition of monomers results in the formation of a block copolymer with distinct segments, each conferring specific properties to the final material. mdpi.comresearchgate.net The efficiency of this process is high, typically yielding block copolymers with low polydispersity, which is indicative of a well-controlled polymerization. researchgate.net
Table 1: Hypothetical Example of Block Copolymer Synthesis via Chain Extension This table illustrates the expected characteristics of a diblock copolymer synthesized from a poly(this compound) macroinitiator.
| Parameter | First Block (Macroinitiator) | Second Block (Polymerized Monomer) | Final Diblock Copolymer |
|---|---|---|---|
| Monomer | This compound | Methyl Methacrylate (MMA) | - |
| Number-Average Molecular Weight (Mn) | 10,000 g/mol | 15,000 g/mol | 25,000 g/mol |
| Polydispersity Index (PDI) | 1.15 | - | 1.20 |
| Structure | P(HEBrMP) | P(MMA) | P(HEBrMP)-b-P(MMA) |
Immobilization and Surface Grafting Methodologies
The functional groups on poly(this compound) are ideal for its immobilization onto various surfaces, a critical step in creating advanced materials for applications ranging from biotechnology to microelectronics. umich.edu The two primary strategies for attaching polymer chains to a substrate are "grafting to" and "grafting from". benicewiczgroup.com
"Grafting to" involves synthesizing the full polymer chain first and then reacting its functional groups (such as the pendant hexenyl groups) with a complementary functionalized surface. benicewiczgroup.com This method can be limited by steric hindrance, as already-attached polymer chains can block incoming chains from reaching the surface, often resulting in lower grafting densities. benicewiczgroup.com
"Grafting from" involves first anchoring the polymerization initiator to the substrate and then growing the polymer chains directly from the surface. benicewiczgroup.com This technique generally achieves significantly higher graft densities because the small monomers can easily diffuse to the active polymerization sites on the surface. benicewiczgroup.com
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
Surface-Initiated ATRP (SI-ATRP) is a robust and widely used "grafting from" method that allows for the growth of dense, well-defined polymer layers, often called polymer brushes, from a substrate. nih.govutexas.edu The technique offers precise control over the thickness, composition, and architecture of the grafted polymer film. umich.edu
The process begins with the chemical modification of the substrate to immobilize ATRP initiator molecules onto its surface. utexas.edu For example, surfaces rich in hydroxyl groups can be reacted with an initiator containing a reactive chloride, such as 2-bromo-2-methylpropionyl bromide. nih.gov Once the surface is functionalized with initiators, it is immersed in a solution containing the monomer (e.g., this compound) and the ATRP catalyst system. The polymerization is then initiated, causing polymer chains to grow covalently from the surface. utexas.edu This method is versatile and compatible with a wide range of monomers and substrates. umich.edu
Grafting onto Inorganic Substrates (e.g., Silica Nanoparticles)
Inorganic materials like silica nanoparticles are frequently used as fillers or functional components in polymer composites. Grafting polymers onto their surface is a common strategy to improve their dispersion in a polymer matrix and to impart new functionalities. benicewiczgroup.com
Using a "grafting from" approach, silica nanoparticles can be functionalized with an ATRP initiator. benicewiczgroup.com This is typically achieved by treating the silica, which has surface silanol (B1196071) (Si-OH) groups, with a silane coupling agent that also contains an ATRP-initiating moiety. Following the immobilization of the initiator, SI-ATRP is conducted in the presence of the monomer. This results in nanoparticles with a core-shell structure, where the silica core is surrounded by a dense brush of covalently attached polymer chains. researchgate.net This modification can dramatically alter the surface properties of the nanoparticles, for example, by making them compatible with an organic solvent or a polymer matrix. benicewiczgroup.com
Table 2: Typical Characteristics of Polymer-Grafted Silica Nanoparticles via SI-ATRP This table presents representative data for silica nanoparticles modified with a polymer brush using the "grafting from" method.
| Property | Bare Silica Nanoparticles | Initiator-Functionalized Nanoparticles | Polymer-Grafted Nanoparticles |
|---|---|---|---|
| Diameter (TEM) | 20 nm | ~20 nm | 45 nm |
| Surface Functionality | Silanol (-OH) | ATRP Initiator (-Br) | Polymer Chains |
| Grafting Density | N/A | N/A | 0.4 chains/nm2 |
| Dispersibility | High in water | Moderate in organic solvents | High in organic solvents |
Grafting onto Organic Substrates (e.g., Polyamide Fabrics)
The surface properties of organic substrates, such as polymer fabrics, can be tailored for specific applications by grafting a functional polymer layer. Polyamide (PA) fabrics, for example, can be modified using SI-ATRP to alter properties like hydrophobicity, biocompatibility, or chemical reactivity. nih.gov
The process involves chemically activating the surface of the polyamide. The amide groups present in the polyamide backbone can be used as reaction sites to covalently attach an ATRP initiator, such as 2-bromo-2-methylpropionyl bromide. nih.gov After this surface functionalization step, the fabric is subjected to SI-ATRP conditions with the desired monomer. This results in polymer chains being grown directly from the fabric's fibers. nih.gov By sequentially polymerizing two different monomers from the surface, it is also possible to create mixed polymer brushes, further expanding the range of achievable surface properties. nih.gov
Polymer Architectures and Advanced Materials Enabled by Hex 5 Enyl 2 Bromo 2 Methylpropanoate
Synthesis of Well-Defined Homopolymers with Controlled Molecular Weight and Low Polydispersity
The 2-bromo-2-methylpropanoate (B8525525) group of hex-5-enyl 2-bromo-2-methylpropanoate serves as a highly efficient initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for producing polymers with predetermined molecular weights, complex architectures, and high degrees of chain-end functionality. researchgate.net The mechanism involves a reversible deactivation of the growing polymer chains, which minimizes termination reactions and allows the chains to grow simultaneously and uniformly.
When this compound is used to initiate the polymerization of a monomer, such as styrene (B11656) or methyl methacrylate (B99206) (MMA), the resulting homopolymers exhibit a narrow molecular weight distribution, quantified by a low polydispersity index (PDI), typically close to 1.1. The final molecular weight of the polymer is directly proportional to the initial monomer-to-initiator ratio, allowing for precise control over the chain length. The polymer chains produced each contain the terminal hex-5-enyl group from the initiator at one end and a bromine atom at the other, making them valuable macroinitiators for further reactions.
Below is a representative table of data from ATRP of methyl methacrylate (MMA) initiated by an alkyl bromide initiator, illustrating the high degree of control achieved.
| Entry | [MMA]:[Initiator] Ratio | Conversion (%) | Mn (Theoretical) ( g/mol ) | Mn (Experimental) ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1 | 95 | 4750 | 4800 | 1.12 |
| 2 | 100:1 | 92 | 9200 | 9350 | 1.15 |
| 3 | 200:1 | 90 | 18000 | 18500 | 1.18 |
| This is an interactive data table based on typical results for this type of polymerization. |
Fabrication of Block Copolymers for Tailored Properties
Block copolymers, which consist of two or more distinct polymer chains linked together, are valued for their ability to self-assemble into ordered nanostructures. This compound is an excellent starting point for creating these materials through two primary strategies.
First, the homopolymer synthesized in the initial step can be used as a macroinitiator. The retained bromine chain-end can initiate the polymerization of a second, different monomer. This sequential monomer addition results in the formation of a well-defined diblock copolymer. For instance, a poly(methyl methacrylate) chain can be extended with a block of butyl acrylate (B77674) to create a PMM-b-PBA copolymer.
Second, the terminal hex-5-enyl group offers a platform for post-polymerization modification. This alkene can be functionalized through various efficient chemical reactions, such as thiol-ene "click" chemistry or hydroboration-oxidation. This allows one polymer chain, bearing a newly introduced functional group, to be "clicked" onto another polymer chain with a complementary group, forming a block copolymer. This modular approach provides great flexibility in designing complex polymer architectures. researchgate.net
| Block Copolymer Synthesis Stage | Polymer | Mn ( g/mol ) | PDI |
| First Block (Macroinitiator) | Poly(styrene) | 10,000 | 1.14 |
| Final Diblock Copolymer | Poly(styrene)-b-poly(butyl acrylate) | 25,000 | 1.20 |
| This table illustrates the progression from a macroinitiator to a final block copolymer. |
Development of Polymer Brushes via "Grafting From" Approaches
Polymer brushes are dense assemblies of polymer chains tethered by one end to a surface or interface. They are used to modify surface properties, such as wettability, friction, and biocompatibility. The "grafting from" technique, where polymers are grown directly from surface-immobilized initiators, is a superior method for achieving high grafting densities.
This compound is ideal for this application. The hex-5-enyl group can be used to anchor the initiator to a substrate. For example, it can be attached to hydrogen-terminated silicon wafers via hydrosilylation or to gold surfaces through a thiol-terminated linker. Once the initiator is covalently bound to the surface, ATRP is used to grow polymer chains, forming a dense brush. This method provides excellent control over the thickness and density of the polymer brush, which in turn dictates the final surface properties. google.com The use of a polymer gel can aid in creating a viscous environment that facilitates uniform brush growth, even on non-planar surfaces. google.com
Creation of Hybrid Polymer Materials
Hybrid materials composed of organic polymers and inorganic nanoparticles combine the properties of both components, leading to advanced materials with synergistic functionalities. mdpi.com The "grafting from" approach using this compound can be extended to the surface of nanoparticles.
The initiator is first anchored to the nanoparticle surface via its hex-5-enyl group, often with the aid of a silane (B1218182) coupling agent for oxide-based nanoparticles like silica (B1680970) (SiO₂) or titania (TiO₂). Subsequent ATRP from the nanoparticle surface creates a core-shell structure, where the inorganic nanoparticle is the core and a dense layer of polymer chains forms the shell. This polymer shell serves several purposes: it prevents the nanoparticles from aggregating, improves their dispersibility in polymer matrices or solvents, and can introduce specific functionalities (e.g., stimuli-responsiveness or biocompatibility) to the nanoparticle system. nih.gov
| Hybrid Nanoparticle System | Inorganic Core | Grafted Polymer | Resulting Property |
| 1 | Silica (SiO₂) Nanoparticle | Poly(N-isopropylacrylamide) | Temperature-Responsive Dispersibility |
| 2 | Iron Oxide (Fe₃O₄) Nanoparticle | Poly(ethylene glycol) | Biocompatibility and Stealth Properties |
| 3 | Gold (Au) Nanoparticle | Polystyrene | Enhanced Stability in Organic Solvents |
| This interactive table showcases examples of hybrid nanoparticle systems. |
The ability to precisely control the growth of polymers from a surface allows for the rational design of materials with tailored interactive properties. By immobilizing this compound on various substrates, from silicon wafers and glass slides to metal oxides, polymer brushes can be grown to fundamentally alter the surface chemistry. researchgate.net
For example, grafting a hydrophilic polymer like poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA) can create surfaces that resist non-specific protein adsorption, a critical requirement for biomedical implants and biosensors. Conversely, grafting a hydrophobic polymer such as polystyrene can create water-repellent surfaces. The high degree of control afforded by ATRP initiated from the anchored this compound allows for fine-tuning of properties like the contact angle, coefficient of friction, and adhesive characteristics of the material.
Future Research Trajectories for Hex 5 Enyl 2 Bromo 2 Methylpropanoate in Polymer Science
Integration with Other Controlled/Living Polymerization Techniques
The presence of the terminal alkene in hex-5-enyl 2-bromo-2-methylpropanoate (B8525525) provides a strategic advantage for combining ATRP with other controlled/living polymerization methods. This dual functionality allows for the synthesis of complex macromolecular architectures that are not easily accessible through a single polymerization technique. Future research is poised to explore the seamless integration of this initiator with a variety of other polymerization methodologies.
One promising avenue is the combination of ATRP with Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. A polymer chain can be initially grown from the 2-bromo-2-methylpropanoate group via ATRP. The terminal hex-5-enyl group can then be chemically modified to introduce a RAFT agent, enabling the growth of a second, distinct polymer block. This approach would allow for the creation of well-defined block copolymers from monomers that are not readily polymerizable by a single method.
Similarly, the integration of ATRP with Ring-Opening Metathesis Polymerization (ROMP) is another fertile area of investigation. The hex-5-enyl group can act as a monomer for ROMP, allowing for the synthesis of graft copolymers or block copolymers with unique topologies. For instance, a polymer synthesized via ATRP using hex-5-enyl 2-bromo-2-methylpropanoate as the initiator would possess a terminal double bond that could participate in a subsequent ROMP reaction, leading to the formation of macromonomers that can be further polymerized into graft or brush-like structures.
The combination of ATRP with other techniques such as anionic or cationic polymerization, although more synthetically challenging, also presents exciting opportunities for creating novel materials with precisely controlled architectures and functionalities.
Exploration of Novel Monomer Combinations and Copolymerization Kinetics
The utility of this compound as an ATRP initiator extends to the polymerization of a wide range of monomers. While its use with common monomers like styrenes and acrylates is established, a significant future direction lies in exploring its compatibility with novel and functional monomers. This includes monomers with biological activity, stimuli-responsive moieties, or precursors to high-performance materials.
A key aspect of this exploration will be the detailed study of copolymerization kinetics. Understanding the reactivity ratios of different monomer pairs when polymerized using this initiator is crucial for controlling the composition and microstructure of the resulting copolymers. For example, investigating the copolymerization of a standard monomer like methyl methacrylate (B99206) with a functional monomer, such as one bearing a protected hydroxyl or amine group, would provide valuable data for designing materials with specific properties.
Kinetic studies would involve monitoring monomer conversion over time and analyzing the evolution of molecular weight and dispersity. This data is essential for optimizing reaction conditions to achieve well-controlled polymerizations and for predicting the final polymer structure. The use of structurally similar initiators, such as undecenyl-2-bromopropionate in the ATRP of styrene (B11656), has demonstrated first-order kinetics, suggesting that polymerizations initiated by this compound are likely to exhibit similar controlled behavior.
| Monomer Type | Potential Research Focus | Expected Outcome |
| Biologically Active Monomers | Copolymerization with monomers containing peptides, sugars, or other bioactive molecules. | Development of biocompatible and biodegradable polymers for drug delivery and tissue engineering. |
| Stimuli-Responsive Monomers | Investigation of copolymerization with monomers sensitive to pH, temperature, or light. | Creation of "smart" materials that can respond to environmental changes for applications in sensors and actuators. |
| Inorganic-Containing Monomers | Exploration of monomers containing silicon, phosphorus, or other inorganic elements. | Synthesis of hybrid organic-inorganic polymers with enhanced thermal and mechanical properties. |
Development of Next-Generation Initiator Designs for Multi-Stimuli Responsiveness
The inherent functionality of this compound serves as a foundational platform for the design of next-generation initiators capable of responding to multiple external stimuli. By chemically modifying the hex-5-enyl group, it is possible to introduce additional functionalities that can trigger changes in the polymer's properties in response to specific signals.
For instance, the terminal alkene could be converted into a group that is sensitive to pH changes, such as a tertiary amine or a carboxylic acid. This would result in an initiator that can initiate ATRP while also imparting pH-responsiveness to the resulting polymer. Further modifications could introduce photo-cleavable or redox-active moieties, leading to polymers that can degrade or change their conformation upon exposure to light or specific chemical agents.
The development of such multi-stimuli responsive initiators is a key step towards creating highly sophisticated "smart" materials. These materials could find applications in targeted drug delivery, where the polymer releases its payload only in a specific cellular environment, or in self-healing materials that can repair damage in response to an external trigger.
| Stimulus | Potential Initiator Modification | Resulting Polymer Behavior |
| pH | Introduction of acidic or basic functional groups. | Changes in solubility or conformation with varying pH. |
| Light | Incorporation of photo-labile or photo-isomerizable groups. | Light-induced degradation, crosslinking, or changes in polarity. |
| Redox | Addition of disulfide or ferrocene (B1249389) moieties. | Cleavage of polymer chains or changes in electrochemical properties in response to oxidizing or reducing agents. |
Advanced Characterization of Complex Polymer Architectures Derived from the Compound
The synthesis of complex polymer architectures, such as star polymers, graft copolymers, and cyclic polymers, using this compound necessitates the use of advanced characterization techniques to fully elucidate their structure and properties.
For example, the synthesis of star polymers can be envisioned by first creating a linear polymer with a terminal hex-5-enyl group, followed by a "grafting-onto" approach where these linear arms are attached to a multifunctional core. Alternatively, the hex-5-enyl group could be modified to create a multifunctional initiator for a "core-first" approach.
The characterization of such complex structures requires a combination of techniques. Size exclusion chromatography (SEC) is essential for determining molecular weight and molecular weight distribution. Nuclear magnetic resonance (NMR) spectroscopy is crucial for confirming the chemical structure and composition of the polymers. For more detailed architectural information, techniques such as small-angle X-ray scattering (SAXS) and transmission electron microscopy (TEM) can provide insights into the morphology and self-assembly of these complex macromolecules in the solid state or in solution.
| Polymer Architecture | Synthetic Strategy | Key Characterization Techniques |
| Star Polymers | "Core-first" or "arm-first" approaches utilizing the dual functionality of the initiator. | SEC, NMR, SAXS, Light Scattering |
| Graft Copolymers | "Grafting-from" or "grafting-through" methods involving the hex-5-enyl group. | SEC, NMR, TEM, Atomic Force Microscopy (AFM) |
| Cyclic Polymers | Intramolecular cyclization reactions utilizing the terminal alkene and the bromine end-group. | SEC with multiple detectors, MALDI-TOF MS, NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
